An In-depth Technical Guide to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide: Synthesis, Properties, and Applications
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Sulfonamides
In the ever-evolving theater of medicinal chemistry and materials science, the sulfonamide functional group remains a cornerstone of molecular design. Its unique combination of chemical stability, hydrogen bonding capabilities, and stereoelectronic properties has cemented its role in a vast array of pharmaceuticals and functional materials. This guide delves into the chemical landscape of a specific, yet underexplored, derivative: 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide . While direct experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive technical guide, leveraging established chemical principles and data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications. As senior application scientists, we recognize that the path to innovation often involves navigating uncharted territory. This guide is crafted to be your compass, grounding theoretical postulations in the solid bedrock of organic chemistry, thereby empowering you to confidently synthesize and explore the potential of this novel molecule.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. This section outlines the identity and predicted physicochemical characteristics of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, benchmarked against its well-characterized precursor, 5-Bromo-2-methoxybenzenesulfonamide.
Chemical Structure and Identifiers
-
IUPAC Name: 5-Bromo-N-(tert-butyl)-2-methoxybenzenesulfonamide
-
Molecular Formula: C₁₁H₁₆BrNO₃S
-
Molecular Weight: 322.22 g/mol
-
CAS Number: Not available (as of the latest update)
Physicochemical Properties: A Comparative Analysis
The introduction of the N-t-butyl group is anticipated to significantly influence the physicochemical properties of the parent sulfonamide. The following table presents a comparative summary of the known properties of the precursor and the predicted properties of the target compound.
| Property | 5-Bromo-2-methoxybenzenesulfonamide (Precursor) | 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (Target Compound - Predicted) | Rationale for Prediction |
| Molecular Weight | 266.11 g/mol | 322.22 g/mol | Addition of a C₄H₉ group and loss of one H. |
| Melting Point | Solid | Likely a crystalline solid, with a potentially lower melting point than the precursor due to disruption of intermolecular hydrogen bonding. | The bulky t-butyl group will sterically hinder the formation of the strong hydrogen-bonded lattice observed in primary sulfonamides. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like acetone, ethyl acetate, and dichloromethane. | Increased solubility in nonpolar organic solvents (e.g., hexanes, toluene) and decreased solubility in polar protic solvents (e.g., water, methanol). | The large, nonpolar t-butyl group significantly increases the lipophilicity of the molecule. |
| pKa | The sulfonamide N-H is weakly acidic. | The absence of the acidic N-H proton. | The nitrogen atom is fully substituted. |
| LogP | ~1.1 | Predicted to be significantly higher (>2.5). | The addition of the hydrophobic t-butyl group will increase the partition coefficient. |
Strategic Synthesis Pathway
The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide can be logically approached in a three-stage process, commencing from readily available starting materials. This section provides a detailed, step-by-step methodology, explaining the causality behind the experimental choices.
Caption: Proposed three-stage synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.
Stage 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride
The journey begins with the chlorosulfonation of a commercially available and cost-effective starting material, 4-bromoanisole.
-
Reaction: Electrophilic aromatic substitution.
-
Reagent Rationale: Chlorosulfonic acid is a powerful electrophilic reagent that readily introduces the chlorosulfonyl group onto activated aromatic rings. The methoxy group of 4-bromoanisole is a strong activating group and an ortho-, para-director. Due to the para-position being blocked by the bromine atom, the sulfonation will be directed to the ortho position.
Experimental Protocol:
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Charge the flask with 4-bromoanisole (1.0 equivalent).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
The solid product, 5-bromo-2-methoxybenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the product under vacuum. This intermediate is often used in the next step without further purification.
Stage 2: Synthesis of 5-Bromo-2-methoxybenzenesulfonamide
The synthesized sulfonyl chloride is then converted to the primary sulfonamide through amination.
-
Reaction: Nucleophilic substitution at the sulfonyl group.
-
Reagent Rationale: Ammonia is a potent nucleophile that readily attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide.[1]
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve the crude 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.
-
A white precipitate of the sulfonamide will form. Continue stirring for 1-2 hours at room temperature.
-
If an aqueous ammonium hydroxide solution was used, add a sufficient amount of water to dissolve the ammonium chloride byproduct.
-
Collect the solid 5-Bromo-2-methoxybenzenesulfonamide by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted sulfonyl chloride.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.
Stage 3: Synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide
The final step involves the N-alkylation of the primary sulfonamide with a tert-butyl group. This transformation is often challenging due to the steric hindrance of the t-butyl group and the electronic deactivating effect of the sulfonamide group.
-
Reaction: N-alkylation of a sulfonamide.
-
Reagent Rationale: Direct alkylation with t-butyl halides is often inefficient due to elimination reactions. A more effective approach involves the use of t-butanol in the presence of a Lewis acid catalyst, such as hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄).[2] These catalysts activate the t-butanol, facilitating the nucleophilic attack by the sulfonamide nitrogen.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-methoxybenzenesulfonamide (1.0 equivalent), t-butanol (1.5-2.0 equivalents), and a catalytic amount of hafnium tetrachloride (3-5 mol%).
-
Add a high-boiling point aprotic solvent such as N-methylpyrrolidone (NMP) or diphenyl ether.[2]
-
Heat the reaction mixture to 150°C and monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove the catalyst and any remaining t-butanol.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.
Spectroscopic Characterization: The Molecular Fingerprint
Accurate characterization is paramount to confirming the identity and purity of a newly synthesized compound. Based on the proposed structure, the following spectroscopic signatures are predicted for 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.
| Spectroscopic Technique | Predicted Chemical Shifts/Signals | Rationale |
| ¹H NMR (CDCl₃) | δ ~7.8-8.0 (d, 1H, Ar-H ortho to SO₂), δ ~7.4-7.6 (dd, 1H, Ar-H meta to SO₂), δ ~6.9-7.1 (d, 1H, Ar-H ortho to OMe), δ ~3.9-4.1 (s, 3H, OCH₃), δ ~1.3-1.5 (s, 9H, C(CH₃)₃) | The aromatic protons will exhibit characteristic splitting patterns based on their positions relative to the electron-withdrawing sulfonyl group and the electron-donating methoxy group. The t-butyl group will appear as a sharp singlet due to the nine equivalent protons. |
| ¹³C NMR (CDCl₃) | δ ~155-158 (Ar-C-OMe), δ ~135-140 (Ar-C-SO₂), δ ~130-135 (Ar-C-Br), δ ~110-125 (other Ar-C), δ ~60-65 (C(CH₃)₃), δ ~55-58 (OCH₃), δ ~29-31 (C(CH₃)₃) | The chemical shifts of the carbon atoms will be influenced by the electronegativity of the attached atoms and the resonance effects of the substituents. |
| FT-IR (KBr) | ~2970 cm⁻¹ (C-H stretch, t-butyl), ~1340 cm⁻¹ (asymmetric SO₂ stretch), ~1160 cm⁻¹ (symmetric SO₂ stretch), ~1250 cm⁻¹ (C-O stretch, aryl ether), ~1020 cm⁻¹ (C-N stretch) | The absence of an N-H stretch (around 3300 cm⁻¹) and the presence of characteristic absorptions for the sulfonyl, t-butyl, and methoxy groups will be key indicators of the successful synthesis. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 321/323 (due to bromine isotopes), characteristic fragmentation patterns including loss of the t-butyl group (M-57). | The mass spectrum will confirm the molecular weight and provide structural information through analysis of the fragmentation pattern. |
Reactivity and Potential Applications
The unique structural features of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide open up a range of possibilities for its application in both medicinal chemistry and materials science.
Caption: Potential synthetic transformations and applications of the target compound.
Synthetic Utility
The presence of the aryl bromide functionality serves as a versatile handle for a variety of cross-coupling reactions. This allows for the introduction of diverse substituents at the 5-position, enabling the creation of a library of novel compounds for screening and development.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of more complex amine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Potential in Drug Discovery
The sulfonamide moiety is a well-established pharmacophore. The specific substitution pattern of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, with its lipophilic t-butyl group and potential for further modification at the bromine position, makes it an attractive scaffold for the development of new therapeutic agents. Potential areas of interest could include:
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzymes.
-
Receptor Modulators: The overall shape and electronic properties of the molecule could allow it to interact with various biological receptors.
Applications in Materials Science
The unique combination of a rigid aromatic core, a polar sulfonamide group, and a bulky lipophilic t-butyl group could impart interesting properties for materials science applications, such as in the development of:
-
Organic Semiconductors: The aromatic system could be extended through cross-coupling reactions to create conjugated materials.
-
Liquid Crystals: The rigid core and anisotropic shape could lead to liquid crystalline behavior.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: While specific toxicity data for the target compound is not available, it should be handled with care. The precursor, 5-Bromo-2-methoxybenzenesulfonamide, is classified as harmful if swallowed and causes skin and eye irritation.[2] Similar hazards should be assumed for the N-t-butyl derivative.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion: A Gateway to New Discoveries
This technical guide has provided a comprehensive overview of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide, from its rational synthesis to its potential applications. While direct experimental data remains to be established, the principles and protocols outlined herein provide a solid foundation for any researcher or scientist looking to explore this promising molecule. The strategic combination of a versatile aryl bromide handle, a proven sulfonamide pharmacophore, and a sterically demanding t-butyl group creates a unique chemical entity with the potential to unlock new frontiers in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource, empowering you to confidently synthesize, characterize, and ultimately, innovate with 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide.
References
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
-
LibreTexts Chemistry. (2021). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-bromoanisole. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
